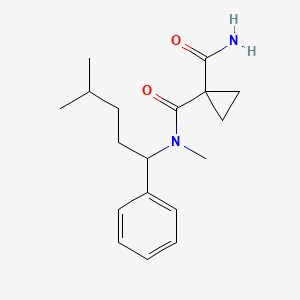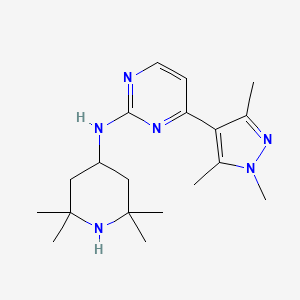![molecular formula C16H21N3O B5906779 (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists and has been studied for its effects on various physiological processes.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol involves its binding to beta-adrenergic receptors. This results in the activation of the enzyme adenylate cyclase, which leads to an increase in intracellular cyclic AMP levels. This, in turn, leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol are primarily related to its effects on beta-adrenergic receptors. It has been shown to have bronchodilator effects, as well as positive inotropic and chronotropic effects on the heart. It also increases glucose and fatty acid metabolism and has been studied for its potential use in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol in lab experiments include its well-characterized mechanism of action and its potential therapeutic applications. However, limitations include its potential toxicity and the need for further studies to fully understand its effects on various physiological processes.
Orientations Futures
For research on (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol include further studies on its potential use in the treatment of respiratory and cardiovascular diseases. Additionally, studies on its effects on glucose and fatty acid metabolism could lead to its use in the treatment of obesity and related metabolic disorders. Further studies on its safety and toxicity are also needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol involves several steps. The starting material is (S)-phenylalanine, which is converted to the corresponding N-Boc derivative. The Boc group is then removed, and the resulting amine is reacted with 1-allyl-3-methyl-1H-pyrazol-4-carboxaldehyde to yield the desired product.
Applications De Recherche Scientifique
(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects, making it a potential candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
(2S)-2-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methylamino]-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-3-9-19-11-15(13(2)18-19)10-17-16(12-20)14-7-5-4-6-8-14/h3-8,11,16-17,20H,1,9-10,12H2,2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYYKQMSILAOX-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(CO)C2=CC=CC=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN[C@H](CO)C2=CC=CC=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}piperidine](/img/structure/B5906703.png)
![2-(1-adamantyl)-N-{2-[(methylamino)sulfonyl]ethyl}acetamide](/img/structure/B5906706.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylquinoline-3-carboxamide](/img/structure/B5906724.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5906730.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)

![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)